ethyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate
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Overview
Description
ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core, which is fused with various functional groups, making it a versatile molecule for scientific research.
Preparation Methods
The synthesis of ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE involves multiple steps, starting with the preparation of the triazinoindole core. This core is typically synthesized through a ring-fusion strategy, which involves the condensation of appropriate precursors under controlled conditions . . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE involves its ability to bind to specific molecular targets. For example, as an iron chelator, it selectively binds to ferrous ions, thereby reducing the availability of iron for cellular processes . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with various proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE include other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.
Indolo[2,3-b]quinoxalines: These compounds have a similar fused ring structure and are known for their antiviral and cytotoxic activities.
The uniqueness of ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N5O3S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C23H23N5O3S/c1-3-31-22(30)17(13-15-9-5-4-6-10-15)24-19(29)14-32-23-25-21-20(26-27-23)16-11-7-8-12-18(16)28(21)2/h4-12,17H,3,13-14H2,1-2H3,(H,24,29) |
InChI Key |
IAYMMRZDTONQQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origin of Product |
United States |
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